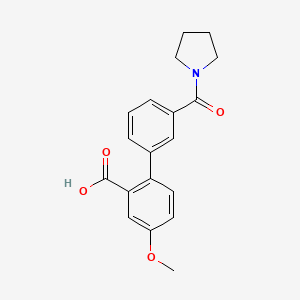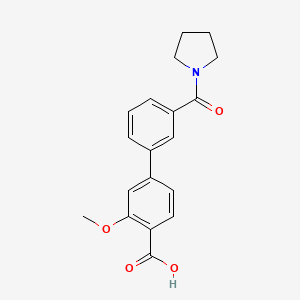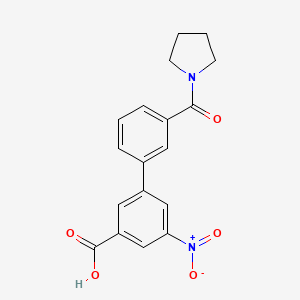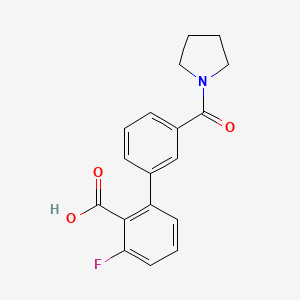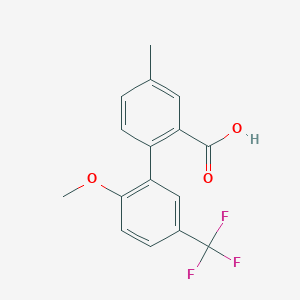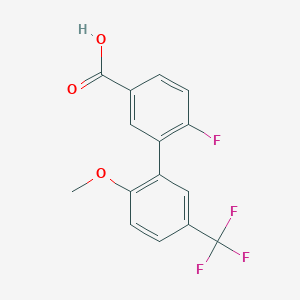
4-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% (4F3MTMPA) is a carboxylic acid that has been used in various scientific research applications, particularly in the fields of biochemistry and physiology. It is a fluorinated derivative of benzoic acid and is used in a variety of experiments due to its unique properties. This article will discuss the synthesis method of 4F3MTMPA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
4-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various other compounds, such as 2-methoxy-5-trifluoromethyl phenyl benzoate, which is a useful compound for the synthesis of other organic compounds. 4-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has also been used in the study of enzyme kinetics, as it can be used to study the effects of inhibitors on enzyme activity. It has also been used in the study of the pharmacology of G-protein coupled receptors and in the development of new drugs.
作用機序
The mechanism of action of 4-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% is not fully understood. However, it is believed that the compound binds to the active site of enzymes, which inhibits their activity. It is also believed to interact with G-protein coupled receptors, which can lead to the activation or inhibition of various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% are not fully understood. However, it is believed that the compound can inhibit the activity of enzymes, which can lead to the inhibition of various cellular processes. It is also believed to interact with G-protein coupled receptors, which can lead to the activation or inhibition of various cellular processes.
実験室実験の利点と制限
The main advantage of using 4-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% in lab experiments is its unique properties, which make it useful for a variety of applications. It is also relatively easy to synthesize and is relatively stable. However, there are some limitations to its use in lab experiments. It is a relatively expensive compound and can be difficult to obtain in high purity. It is also highly toxic and should be handled with care.
将来の方向性
There are a number of potential future directions for 4-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% research. These include further research into its mechanism of action and its biochemical and physiological effects. It could also be used in the development of new drugs and in the study of enzyme kinetics. Additionally, research could be conducted into its potential uses in the synthesis of other compounds and its potential applications in other fields of scientific research.
合成法
4-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% can be synthesized from 2-methoxy-5-trifluoromethyl phenyl bromide and 4-fluorobenzoyl chloride in the presence of a base and a solvent. This reaction is known as a Friedel-Crafts alkylation, which is a type of electrophilic aromatic substitution reaction. The reaction takes place in three steps, starting with the formation of a carbocation intermediate followed by the addition of the nucleophile and the elimination of the leaving group.
特性
IUPAC Name |
4-fluoro-3-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-22-13-5-3-9(15(17,18)19)7-11(13)10-6-8(14(20)21)2-4-12(10)16/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMWAZCWNYRWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692129 |
Source


|
| Record name | 6-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1261989-76-7 |
Source


|
| Record name | 6-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

